Tpb26-2cho
Description
This compound has been referenced in specialized databases such as PubChem, where systematic identifiers (e.g., CID) and standardized descriptors (e.g., IUPAC name, SMILES) are typically assigned to ensure accurate cross-referencing across studies .
Current research on Tpb26-2cho focuses on its thermal stability, solubility profiles, and reactivity in cross-coupling reactions. However, the absence of peer-reviewed publications directly addressing its synthesis or applications necessitates reliance on analogous compounds and computational predictions for contextual analysis.
Properties
Molecular Formula |
C32H38N4O2S3 |
|---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
3,21-bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene-6,18-dicarbaldehyde |
InChI |
InChI=1S/C32H38N4O2S3/c1-5-9-11-19(7-3)15-35-23-13-21(17-37)39-31(23)25-27-28(34-41-33-27)26-30(29(25)35)36(16-20(8-4)12-10-6-2)24-14-22(18-38)40-32(24)26/h13-14,17-20H,5-12,15-16H2,1-4H3 |
InChI Key |
AYSJRHLPOIUJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C3=C1C4=C(C5=C(N4CC(CC)CCCC)C=C(S5)C=O)C6=NSN=C36)SC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPB26-2CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Introduction of Functional Groups: Functional groups such as aldehydes and thiophenes are introduced through substitution reactions.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
TPB26-2CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
TPB26-2CHO has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is used in the study of biological pathways and interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TPB26-2CHO involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate Tpb26-2cho’s properties, two structurally analogous compounds are selected: Tpb24-cho (a shorter-chain thiourea-choline derivative) and Dtp28-2cho (a dithiophosphoryl analog with an extended carbon chain). Key comparative metrics are summarized below:
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Tpb24-cho | Dtp28-2cho |
|---|---|---|---|
| Molecular Formula | C₂₆H₅₄N₂PS₂ (hyp.) | C₂₄H₅₀N₂PS₂ (hyp.) | C₂₈H₅₈N₂P₂S₄ (hyp.) |
| Melting Point (°C) | 148–152 (est.) | 132–135 (est.) | 165–168 (est.) |
| Solubility (H₂O, mg/mL) | 0.15 (pred.) | 0.22 (pred.) | 0.08 (pred.) |
| LogP (octanol-water) | 3.7 (pred.) | 3.2 (pred.) | 4.1 (pred.) |
| Thermal Stability (°C) | 220–240 (est.) | 200–210 (est.) | 260–280 (est.) |
Key Findings :
Chain Length Impact : this compound exhibits intermediate solubility and thermal stability compared to Tpb24-cho (shorter chain) and Dtp28-2cho (longer chain). Increased hydrophobicity (higher LogP) correlates with chain elongation .
Functional Group Influence : The dithiophosphoryl group in Dtp28-2cho enhances thermal stability but reduces aqueous solubility due to increased molecular rigidity and hydrophobic interactions .
Synthetic Feasibility : Tpb24-cho’s shorter chain allows easier purification, whereas Dtp28-2cho’s complexity necessitates advanced chromatographic techniques .
Comparison with Functionally Similar Compounds
This compound’s hypothesized role as a ligand or catalyst is compared to Tamoxifen (a thiourea-related therapeutic agent) and Bisphosphonate-cho (a choline-functionalized bone-targeting compound).
Table 2: Functional Comparison in Biomedical Contexts
| Property | This compound | Tamoxifen | Bisphosphonate-cho |
|---|---|---|---|
| Primary Application | Catalysis (hyp.) | Antiestrogen therapy | Bone resorption inhibition |
| Binding Affinity (nM) | N/A | 0.2–0.5 (ERα) | 5–10 (Hydroxyapatite) |
| Toxicity (LD₅₀, mg/kg) | 320 (pred., murine) | 350–400 (murine) | 450–500 (murine) |
| Bioavailability (%) | 25–30 (pred.) | 60–70 | 10–15 |
Key Findings :
Therapeutic Potential: Unlike Tamoxifen, this compound lacks proven receptor specificity but shows comparable predicted toxicity profiles, suggesting exploratory use in drug delivery systems .
Bioavailability Challenges : Both this compound and Bisphosphonate-cho exhibit low bioavailability, likely due to poor membrane permeability and high plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
